3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(3-methoxyphenyl)propanamide
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Overview
Description
“3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-(3-METHOXYPHENYL)PROPANAMIDE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-(3-METHOXYPHENYL)PROPANAMIDE” typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:
Aldol Condensation: To form the pyran ring structure.
Friedel-Crafts Alkylation: To introduce the benzodioxole moiety.
Amidation: To attach the propanamide group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-(3-METHOXYPHENYL)PROPANAMIDE” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-(3-METHOXYPHENYL)PROPANAMIDE: shares similarities with other compounds that have pyran, benzodioxole, and propanamide moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or biological efficacy.
Properties
Molecular Formula |
C24H23NO8 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H23NO8/c1-13-7-18(26)22(24(28)33-13)17(11-21(27)25-15-5-4-6-16(10-15)29-2)14-8-19(30-3)23-20(9-14)31-12-32-23/h4-10,17,26H,11-12H2,1-3H3,(H,25,27) |
InChI Key |
RJLWRXHGGUWPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=CC=C2)OC)C3=CC4=C(C(=C3)OC)OCO4)O |
Origin of Product |
United States |
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